![molecular formula C19H19F3N2O2 B7536983 1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea, commonly known as PCP-OH, is a synthetic compound that belongs to the class of arylcyclohexylamines. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
PCP-OH acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. This binding prevents the activation of the receptor, leading to a decrease in the influx of calcium ions into the neuron. This mechanism of action has been shown to be effective in reducing the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
PCP-OH has been shown to have a variety of biochemical and physiological effects on the brain. This compound has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. PCP-OH has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
実験室実験の利点と制限
One of the major advantages of PCP-OH is its high affinity for the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of PCP-OH is its potential toxicity, which can limit its use in certain experiments. Additionally, the complex synthesis method of PCP-OH can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of PCP-OH. One potential area of research is the development of new compounds that have similar or improved properties compared to PCP-OH. Another area of research is the investigation of the potential therapeutic uses of PCP-OH in various neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PCP-OH on the brain.
合成法
The synthesis of PCP-OH involves the reaction of 1-phenylcyclopropylamine with 2-(trifluoromethoxy)benzaldehyde in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with urea to yield PCP-OH. The synthesis of PCP-OH is a complex process that requires expertise and specialized equipment.
科学的研究の応用
PCP-OH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is a major excitatory receptor in the brain. PCP-OH has been used to study the role of the NMDA receptor in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease.
特性
IUPAC Name |
1-[(1-phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)26-16-9-5-4-6-14(16)12-23-17(25)24-13-18(10-11-18)15-7-2-1-3-8-15/h1-9H,10-13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAPSZWPEDNQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CC=C2OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
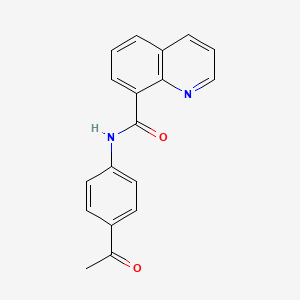
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)
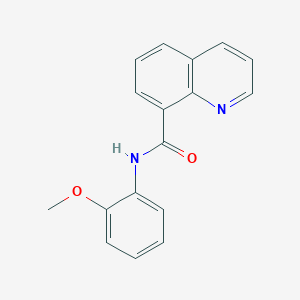


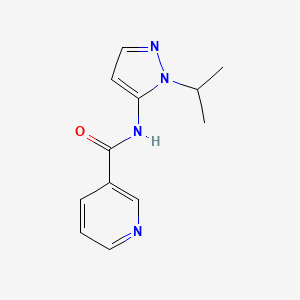
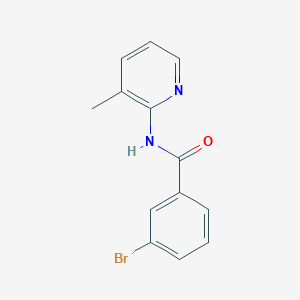

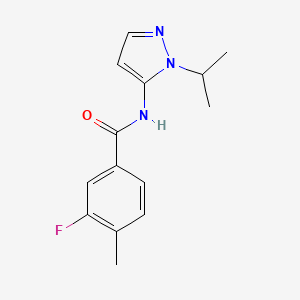
![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)
![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)